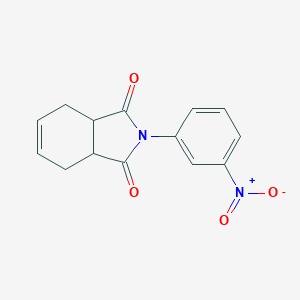

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

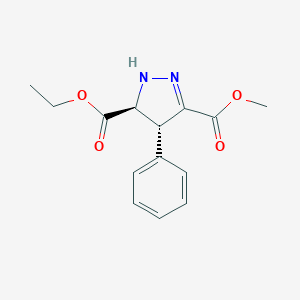

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as NTPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isoindolinone derivatives and has been found to possess various biological activities.

科学的研究の応用

Fungicidal Applications

The compound has been studied for its potential use as a fungicide. Research indicates that derivatives of 1,3-benzoxazines, which share a similar structural motif with the compound , exhibit significant fungicidal activity . This suggests that “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” could be synthesized into new fungicides to control harmful fungi affecting crops.

Bactericidal Properties

Similar to its fungicidal properties, the compound’s structural class has been associated with bactericidal effects. The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for the development of new antibacterial agents .

Antitumor Activity

Compounds with the 1,3-benzoxazine structure have shown antitumor properties. The nitro group within the “2-(3-nitrophenyl)” moiety could be activated under metabolic conditions, leading to compounds that might inhibit tumor growth or proliferation .

Antituberculosis Potential

The structural analogs of the compound have been documented to have antituberculosis effects. Given the global challenge of tuberculosis and the emergence of drug-resistant strains, this compound could be a starting point for new therapeutic agents .

Anthelmintic Effects

Research on 1,3-benzoxazines has also revealed anthelmintic effects, which could be explored with “2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” for the treatment of parasitic worm infections .

Organic Synthesis Intermediate

The compound could serve as an intermediate in organic synthesis, particularly in the formation of more complex molecules with pharmaceutical applications. Its reactivity with various aldehydes and ketones under specific conditions could be exploited for this purpose .

Enzyme Inhibition

There is potential for the compound to act as an enzyme inhibitor, given its structural features. For example, nitrophenyl derivatives have been studied for their interaction with enzymes like penicillin G acylase .

Chemical Rearrangement Studies

The compound’s structure lends itself to chemical rearrangement studies, which are fundamental in understanding reaction mechanisms and developing new synthetic pathways. It could be used to study novel acid-catalyzed rearrangements .

作用機序

Target of Action

The primary target of 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is Penicillin G acylase . This enzyme is produced by the bacterium Escherichia coli . It plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .

Mode of Action

It is known that it interacts with its target, penicillin g acylase . The interaction between the compound and its target may result in changes in the enzymatic activity of Penicillin G acylase .

Biochemical Pathways

Given its interaction with penicillin g acylase, it may influence the metabolic pathways related to the breakdown and utilization of penicillin g .

Result of Action

Given its interaction with penicillin g acylase, it may influence the efficacy of penicillin g .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity .

特性

IUPAC Name |

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-5,8,11-12H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGRFPBBWGWVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9'-(9'H)-fluorene]](/img/structure/B375300.png)

![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)

![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)

![5,5,11,11-Tetraphenyl-3,4,9,10-tetraazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B375307.png)

![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)

![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)

![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)

![5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B375318.png)